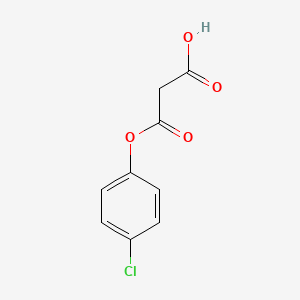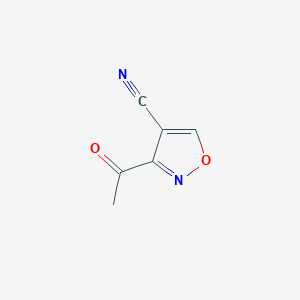
3-(4-Chlorophenoxy)-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Herbicide Detection and Environmental Impact
3-(4-Chlorophenoxy)-3-oxopropanoic acid, as part of the chlorophenoxy acid herbicides family, is extensively used for weed control. Its presence and effects in various environments have been a subject of research. A study by Rosales-Conrado et al. (2008) developed a method for determining chlorophenoxy acids in human urine samples, highlighting its environmental and health monitoring significance (Rosales-Conrado et al., 2008). Similarly, Wintersteiger et al. (1999) focused on quantitating chlorophenoxy acid herbicides in water, indicating their environmental persistence and the necessity for monitoring (Wintersteiger et al., 1999).
Health Risks and Toxicity Studies
Schreinemachers (2003) explored the association between exposure to chlorophenoxy herbicides and adverse birth outcomes in the U.S., suggesting potential health risks (Schreinemachers, 2003). Additionally, Stackelberg (2013) systematically reviewed the carcinogenic outcomes from exposure to chlorophenoxy compounds, which included 2,4-dichlorophenoxyacetic acid and 4-chloro-2-methylphenoxy)acetic acid, emphasizing on potential carcinogenic risks (Stackelberg, 2013).
Bacterial Response to Exposure
Research by Bhat et al. (2015) demonstrated the impact of chlorophenoxy herbicide 2,4-dichlorophenoxyacetic acid on Escherichia coli, revealing oxidative stress and metabolic perturbations as a response to sublethal exposure (Bhat et al., 2015).
Antimicrobial Activity
Hassanin and Ibrahim (2012) investigated the antimicrobial activity of novel compounds synthesized from a derivative of 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid, highlighting its potential in antimicrobial applications (Hassanin & Ibrahim, 2012).
Environmental Remediation Techniques
A study by Adeyemi et al. (2020) focused on the removal of chlorophenols from aqueous media using hydrophobic deep eutectic solvents, which could be relevant in environmental cleanup and pollution control (Adeyemi et al., 2020).
Synthesis and Chemical Reactivity
Kobayashi et al. (2008) researched the synthesis of certain acid derivatives from 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives, illustrating the chemical reactivity and potential applications in creating novel compounds (Kobayashi et al., 2008).
Propiedades
IUPAC Name |
3-(4-chlorophenoxy)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c10-6-1-3-7(4-2-6)14-9(13)5-8(11)12/h1-4H,5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSKHZURLGGRNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenoxy)-3-oxopropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2412674.png)
![N-butyl-3-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2412675.png)






![(4-(Cyclopropanecarbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2412689.png)
![(Z)-2-methoxyethyl 2-(2,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2412690.png)
![1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2412691.png)

